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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinoline

Cat. No.: B057331

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-6-nitroquinoline

Executive Summary

2-Methyl-6-nitroquinoline is a heterocyclic aromatic compound of significant interest in
medicinal chemistry, agrochemical research, and materials science.[1][2] Its quinoline core,
functionalized with a methyl group and a nitro group, provides a versatile scaffold for the
synthesis of a wide array of more complex molecules, including potential antimicrobial,
antimalarial, and anticancer agents.[1][3][4] The physical properties of this intermediate are
paramount, dictating its reactivity, purification strategies, formulation possibilities, and
ultimately, its utility in drug development and other applications. This guide provides a
comprehensive overview of the core physicochemical properties of 2-Methyl-6-nitroquinoline,
details authoritative experimental protocols for their determination, and explores the causal
relationships between these properties and their practical implications in a research and
development setting.

Chemical Identity and Significance
Molecular Structure and Identifiers

2-Methyl-6-nitroquinoline, also known as 6-nitroquinaldine, is a derivative of quinoline. The
structure consists of a quinoline bicyclic system with a methyl group substituted at position 2
and a nitro group at position 6.

¢ [UPAC Name: 2-methyl-6-nitroquinoline[5][6][7]
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e CAS Number: 613-30-9[5][6][8]

e Molecular Formula: C10HsN202[5][6][8][9]

e Molecular Weight: 188.18 g/mol [7]

« Canonical SMILES: CC1=NC2=C(C=C1)C=C(C=C2)--INVALID-LINK--[O-][6][7]

« InChl Key: DXDPHHQJZWWAEH-UHFFFAOY SA-N[5][6]

Role in Research and Development

The utility of 2-Methyl-6-nitroquinoline stems from its dual functionality. The quinoline ring is a
"privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, most
notably antimalarials like chloroquine.[3] The nitro group at the 6-position is a key functional
handle; it can be readily reduced to an amine (2-methyl-6-aminoquinoline), opening a pathway
for further derivatization through amide bond formation, diazotization, or other amine-specific
chemistries.[1] This makes it a valuable starting material for:

o Pharmaceutical Synthesis: Building block for heterocyclic scaffolds targeting infectious
diseases and cancer.[1][2]

e Agrochemical R&D: A core component in the synthesis of novel fungicides and insecticides.

[1]

» Materials Science: The conjugated Tt-system of the quinoline core makes it a candidate for
developing fluorescent probes, sensors, and optoelectronic materials.[1]

Core Physicochemical Properties

A precise understanding of the physical properties is hon-negotiable for successful process
chemistry, formulation, and quality control. The key properties of 2-Methyl-6-nitroquinoline
are summarized below.
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Property Value Source(s)

Yellow to brown crystalline
Appearance _ [1][61[°]
powder or solid

Melting Point 162-167 °C [6]
- ) Not experimentally determined,;
Boiling Point ]
estimated >300 °C
Solubility (pH 7.4) 20.5 pg/mL [7]
LogP (Octanol/Water) 2.4 (Computed) [7]

Melting Point: The relatively high melting point of 162-167°C is indicative of a stable crystalline
lattice structure, which is typical for planar aromatic compounds with polar functional groups
capable of intermolecular interactions. This high melting point suggests good thermal stability
but also hints at the potential for low aqueous solubility due to strong crystal packing forces that
must be overcome for dissolution.

Solubility: The experimental solubility of 20.5 pg/mL at physiological pH confirms that 2-Methyl-
6-nitroquinoline is poorly soluble in water.[7] This is a critical parameter in drug development,
as poor solubility can lead to low bioavailability. The computed LogP of 2.4 further supports its
lipophilic (fat-loving) nature.[7] Researchers must consider formulation strategies such as co-
solvents, amorphous solid dispersions, or salt forms of downstream derivatives to enhance
solubility for biological testing.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for chemical identification and
structural elucidation.

e Mass Spectrometry (MS): In electron ionization (El) mass spectrometry, 2-Methyl-6-
nitroquinoline exhibits a prominent molecular ion (M+) peak at an m/z ratio of
approximately 188, corresponding to its molecular weight.[5][7] High-resolution mass
spectrometry can confirm the elemental composition C10HsN202 with high accuracy.[7]
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« Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups. Characteristic absorption bands include strong peaks for the asymmetric and
symmetric stretching of the nitro group (NO2) typically around 1510-1550 cm~* and 1340-
1370 cm~1, respectively. Other notable signals include C=N stretching from the quinoline ring
and C-H stretching from the aromatic rings and the methyl group.[7]

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons
on the quinoline core, each with characteristic chemical shifts and coupling patterns that
allow for positional assignment. A singlet corresponding to the three protons of the methyl
group (CHs) would be observed in the upfield region (typically ~2.7 ppm).

o 183C NMR: The carbon NMR spectrum would display ten distinct signals for the ten carbon
atoms in the molecule, with the carbons attached to the nitrogen and nitro groups being
significantly deshielded (shifted downfield).[7]

o UV-Vis Spectroscopy: Quinoline and its derivatives are chromophoric and absorb UV-Vis
radiation. The spectrum is expected to show characteristic Tt-1t* transitions of the aromatic
system.[10] The presence of the nitro group, an electron-withdrawing group, can cause a
bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-
methylquinoline.

Experimental Determination of Physical Properties

To ensure data integrity, standardized, self-validating protocols are essential. The following
sections describe authoritative methods for characterizing the key physical properties of 2-
Methyl-6-nitroquinoline.

Melting Point Determination by Differential Scanning
Calorimetry (DSC)

Expertise & Causality: While traditional capillary melting point apparatus provides a range, DSC
offers superior accuracy and additional information. It measures the heat flow into a sample as
a function of temperature. The resulting thermogram provides the onset of melting, the peak
melting temperature (often reported as the melting point), and the enthalpy of fusion (AHfus). A
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sharp, narrow melting peak is a strong indicator of high purity, whereas impurities will typically
broaden the peak and depress the melting point. This makes DSC a powerful tool for both
identification and quality control.

Protocol:

o Calibration: Calibrate the DSC instrument using certified standards (e.g., indium, tin) to
ensure temperature and heat flow accuracy.

o Sample Preparation: Accurately weigh 2-3 mg of 2-Methyl-6-nitroquinoline into a standard
aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical
empty pan to serve as a reference.

 Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell
with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

o Thermal Program: Equilibrate the cell at a temperature well below the expected melting point
(e.g., 100°C).

o Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature
well above the melting point (e.g., 200°C).

o Data Analysis: Record the heat flow versus temperature. The melting point is determined
from the peak of the endothermic event.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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